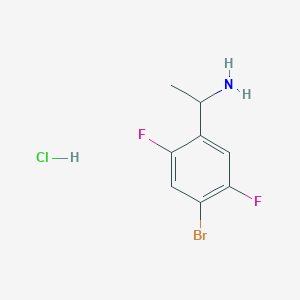

1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride

Description

Structural Identification and Nomenclature

Molecular Architecture

The compound consists of a phenyl ring substituted with bromine at position 4, fluorine atoms at positions 2 and 5, and an ethanamine side chain at position 1. The hydrochloride salt forms through protonation of the amine group by hydrochloric acid.

Key Structural Features:

- Molecular Formula : C₈H₉BrClF₂N

- Molecular Weight : 273.52 g/mol (calculated from constituent atomic masses)

- IUPAC Name : 1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride

The systematic numbering of substituents follows IUPAC priority rules, with bromine (higher atomic number) taking precedence over fluorine at position 4. The ethanamine group's position relative to halogens creates distinct electronic effects influencing reactivity.

Spectral Characterization

While specific spectral data for this compound remains unpublished in open literature, analogous halogenated phenethylamines demonstrate characteristic patterns:

| Technique | Expected Features |

|---|---|

| ¹H NMR | Aromatic proton splitting (δ 6.8–7.5 ppm) |

| ¹³C NMR | Carbon-halogen coupling (J ≈ 160–220 Hz) |

| IR | N-H stretch (3300–3500 cm⁻¹) |

These predictions align with observed patterns in structurally similar compounds like 1-(4-bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride.

Properties

IUPAC Name |

1-(4-bromo-2,5-difluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF2N.ClH/c1-4(12)5-2-8(11)6(9)3-7(5)10;/h2-4H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMLJGMQSDTWNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1F)Br)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-bromo-2,5-difluoroaniline with ethyl chloroacetate in the presence of a base to form an intermediate compound. This intermediate is then subjected to further reactions, including hydrolysis and subsequent treatment with hydrochloric acid to yield the final product .

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.

Scientific Research Applications

Antidepressant Research

1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride is investigated for its potential as an antidepressant. The compound's structural similarity to known antidepressants allows researchers to explore its efficacy in modulating serotonin and norepinephrine levels in the brain.

Case Study:

A study published in the Journal of Medicinal Chemistry examined derivatives of phenethylamines, including this compound, for their effects on serotonin receptors. The results indicated that modifications to the phenyl ring significantly influenced receptor binding affinity and selectivity .

Anticancer Activity

Research has also focused on the anticancer properties of this compound. Its ability to inhibit cell proliferation in various cancer cell lines is being evaluated.

Case Study:

In vitro studies demonstrated that the compound exhibited cytotoxic effects against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Synthesis of Functional Materials

The compound serves as a precursor in synthesizing functional materials, particularly in creating polymers with enhanced thermal stability and electrical conductivity.

Data Table: Synthesis Overview

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Position and Electronic Effects: The 2,6-difluoro isomer () and the 3,5-difluoro analog () demonstrate how fluorine positioning alters steric and electronic properties.

Synthetic Routes :

- The target compound’s synthesis likely follows methods similar to those for (S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride, involving halogenated benzaldehyde intermediates and reductive amination . In contrast, methoxy-substituted analogs (e.g., 2C-D) are synthesized via Ullmann couplings or nucleophilic substitutions, as described in and .

Analytical Data :

- While LCMS data for the target compound is unavailable, the 3,5-difluoro carboxamide derivative () shows a higher molecular ion ([M+H]⁺ = 554) and longer HPLC retention time (1.64 min) due to increased hydrophobicity from the difluoro and carboxamide groups .

Hazard Profiles :

- Bromo-fluoro derivatives (e.g., ) exhibit higher toxicity (H302: oral toxicity) compared to methoxy-substituted compounds (e.g., 2C-D), which are associated with milder hazards in literature .

Research Implications and Gaps

- Pharmacological Potential: Fluorine and bromine substituents enhance blood-brain barrier penetration and receptor binding in psychoactive compounds, as seen in biased 5-HT2A agonists () . However, the 2,5-difluoro isomer’s activity remains unexplored.

- Synthetic Challenges : The steric bulk of ortho-fluorine groups (2,6-difluoro in ) may complicate synthesis, necessitating optimized catalysts or protecting-group strategies.

- Safety Considerations : The hazard profile of bromo-fluoro phenethylamines warrants stringent handling protocols, contrasting with safer methoxy analogs .

Biological Activity

1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews.

- Chemical Formula : C8H9BrF2N·HCl

- Molecular Weight : 164.53 g/mol

- Purity : Typically >95% for research applications .

1. Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with fluorinated phenyl groups have shown enhanced potency against various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of fluorine atoms contributes to the increased biological activity by enhancing lipophilicity and binding affinity to target proteins .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Compound A | 50 | HCT116 |

| Compound B | 30 | KMS-12 BM |

| Compound C | 15 | SNU16 |

The mechanism of action for compounds like this compound often involves the inhibition of specific kinases involved in cancer progression. For example, inhibitors targeting PLK4 and FGFR1 have shown promising results in preclinical models, suggesting that similar mechanisms may be applicable to this compound .

3. Neuroprotective Effects

There is emerging evidence that compounds with similar structures may possess neuroprotective effects, potentially through the inhibition of acetylcholinesterase (AChE). This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's .

Case Study 1: In Vitro Evaluation

A study evaluated the cytotoxic effects of a series of phenylamine derivatives, including those with bromine and fluorine substitutions. The results indicated that these compounds exhibited significant cytotoxicity towards various tumor cell lines, with IC50 values ranging from nanomolar to micromolar levels depending on the specific substitution patterns .

Case Study 2: In Vivo Studies

In vivo studies using mouse models have demonstrated that compounds structurally related to this compound effectively reduced tumor growth without significant toxicity, highlighting their potential as therapeutic agents in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.